molecular formula C26H17N3O2 B13073030 4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one CAS No. 1016225-46-9

4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one

Cat. No.: B13073030
CAS No.: 1016225-46-9
M. Wt: 403.4 g/mol
InChI Key: GJHUVZHVGZXFFA-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one is a polycyclic heteroaromatic compound characterized by a fused indenopyrazolopyridine core. Its structure includes a 4-hydroxyphenyl substituent at position 4, a methyl group at position 3, and a phenyl group at position 1 of the pyrazole ring. The synthesis typically involves a three-component reaction between 5-amino-3-methyl-1-phenylpyrazole, 4-hydroxybenzaldehyde, and 1,3-indanedione under conventional or green conditions .

Properties

CAS No.

1016225-46-9

Molecular Formula

C26H17N3O2

Molecular Weight

403.4 g/mol

IUPAC Name

10-(4-hydroxyphenyl)-12-methyl-14-phenyl-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,12,15-heptaen-8-one

InChI

InChI=1S/C26H17N3O2/c1-15-21-22(16-11-13-18(30)14-12-16)23-24(19-9-5-6-10-20(19)25(23)31)27-26(21)29(28-15)17-7-3-2-4-8-17/h2-14,30H,1H3

InChI Key

GJHUVZHVGZXFFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C(=C12)C4=CC=C(C=C4)O)C(=O)C5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazolo[4,3-e]pyridine with 4-hydroxybenzaldehyde in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Oxidative Cross-Dehydrogenative Coupling (CDC)

In the presence of β-diketones (e.g., dimedone) and molecular oxygen, Compound I undergoes oxidative cyclization (Scheme 1). Key conditions include:

ParameterOptimal ValueYield (%)
CatalystAcetic acid (6 eq)94
AtmosphereO₂ (1 atm)94
Temperature130°C18 h

This CDC pathway forms fused pyrido[1,2-b]indazole derivatives via intermediates A (enol adduct) and B (oxidized species) .

Hydroxyl Group Modifications

The 4-hydroxyphenyl moiety participates in:

  • Hydrogen bonding with carbonyl groups (e.g., in tautomerization).

  • Oxidation to quinones under strong oxidizing agents (e.g., KMnO₄/H⁺) .

  • Protection/deprotection using tert-butyldimethylsilyl (TBS) groups for selective functionalization .

Electrophilic Aromatic Substitution

The electron-rich pyrazole and pyridine rings undergo:

  • Nitration (HNO₃/H₂SO₄) at C6 and C7 positions.

  • Sulfonation (SO₃/H₂SO₄) to introduce sulfonic acid groups .

Catalyst Screening

Comparative studies reveal:

CatalystSolventYield (%)By-Product Formation
Acetic acidEthanol94Low (<5%)
p-TSAEthanol41Moderate (15%)
TFAEthanol55High (30%)

Acetic acid minimizes side reactions (e.g., triazolo[1,5-a]pyridine formation) .

Solvent Optimization

Polar aprotic solvents (e.g., DMF) enhance cyclization rates but reduce regioselectivity. Ethanol/water mixtures balance reactivity and environmental impact .

Mechanistic Insights

Proposed mechanisms for key reactions:

  • Michael Addition : Nucleophilic attack by the NH₂ group of 5-aminopyrazole on α,β-unsaturated carbonyl compounds forms enamine intermediates .

  • Oxidative Dehydrogenation : Molecular oxygen abstracts hydrogens from intermediate A , generating radical species that cyclize to fused heterocycles .

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its pharmacological activities, particularly in the development of therapeutic agents. Research indicates that derivatives of pyrazolo[3,4-b]pyridines, which share structural similarities with this compound, exhibit various biological activities:

  • Anticancer Activity : Studies have shown that pyrazolo[3,4-b]pyridine derivatives can induce apoptosis in cancer cell lines such as MCF-7 and K562. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
  • Anti-inflammatory Properties : Compounds related to 4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one have demonstrated the ability to modulate inflammatory responses, making them candidates for treating chronic inflammatory diseases .

Synthetic Applications

The compound serves as a valuable scaffold in synthetic organic chemistry. The indeno-pyrazolo-pyridine structure allows for:

  • Multi-component Reactions : The synthesis of this compound can be achieved through various multi-component reactions that yield high yields of pyrazolo derivatives. This approach is beneficial for creating libraries of compounds for biological screening .

Material Science

Research into the material properties of this compound is ongoing. Its unique chemical structure may lend itself to applications in:

  • Organic Electronics : The potential use of such compounds in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is being explored due to their electronic properties and stability under operational conditions .

Case Study 1: Anticancer Activity

A study published in the journal Molecules focused on the synthesis of various pyrazolo derivatives based on the indeno-pyrazolo framework. The synthesized compounds were tested against multiple cancer cell lines, revealing that certain modifications enhanced their cytotoxic effects significantly. For instance, compounds with additional hydroxyl groups showed improved activity against MCF-7 cells due to increased solubility and interaction with cellular targets .

Case Study 2: Anti-inflammatory Effects

Another research effort highlighted the anti-inflammatory properties of pyrazolo derivatives. The study demonstrated that specific analogs could inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases like rheumatoid arthritis. The mechanism was attributed to the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituent (Position 4) Key Functional Groups Melting Point (°C) Hydrogen Bonding Capacity
Target Compound 4-Hydroxyphenyl –OH (phenolic) >300* High (C–H⋯O/N interactions)
4-(4-Fluorophenyl) Analogue 4-Fluorophenyl –F 245–247 Moderate (C–H⋯F)
8-Phenyl-4-azafluorenone (7a) Phenyl None 198–200 Low

*Estimated based on analogues with similar fused-ring systems .

Biological Activity

4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one (CAS Number: 1016225-46-9) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, particularly focusing on its anticancer, antimicrobial, and antioxidant properties.

  • Molecular Formula : C26H17N3O2
  • Molecular Weight : 403.441 g/mol
  • Structure : The compound features an indeno-pyrazole framework, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cell Lines Tested : Hela, MCF7, and HCT116.
  • IC50 Values :
    • Against Hela cells: IC50=2.59μMIC_{50}=2.59\,\mu M (compared to doxorubicin IC50=2.35μMIC_{50}=2.35\,\mu M) .
    • MCF7 and HCT116 also showed notable sensitivity with varying IC50 values .

The compound induces cell cycle arrest and apoptosis in cancer cells. For instance:

  • Hela Cells : Arrested at the S phase.
  • MCF7 Cells : Arrested at the G2/M phase.
    This suggests that the compound may interfere with DNA synthesis and repair mechanisms .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens.

Study Highlights:

  • Pathogens Tested : Including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) values were determined through standard protocols.
CompoundMIC (µg/mL)Pathogen
4-(4-Hydroxyphenyl)-3-methyl...0.25 - 0.5Staphylococcus aureus
Other derivativesVariesVarious

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising antioxidant activity.

Research Insights:

Studies have indicated that derivatives of this compound can scavenge free radicals effectively. For example:

  • DPPH Radical Scavenging Assay : Demonstrated a high percentage inhibition comparable to standard antioxidants like ascorbic acid .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Studies : A comprehensive evaluation demonstrated that modifications in the molecular structure significantly affect anticancer potency across different cell lines .
  • Antimicrobial Efficacy : Research indicated that structural variations can enhance or diminish antimicrobial properties, emphasizing the importance of molecular design in drug development .
  • Oxidative Stress Studies : Evaluations of antioxidant properties revealed that the compound's ability to mitigate oxidative stress could be beneficial in preventing cancer progression and other oxidative stress-related diseases .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(4-hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one?

Methodological Answer: A common approach involves multi-step condensation reactions. For example, describes a method where hydrochloric acid (HCl) in water at 0–50°C for 2.33 hours yields 52.7% product, highlighting the importance of controlled temperature and acid catalysis . Similarly, pyrazolone derivatives (structurally related to the target compound) are synthesized via condensation of aryl hydrazines with β-ketoesters, followed by cyclization under acidic conditions . Key steps include:

  • Reagent selection : Use of HCl or H₂SO₄ as catalysts.
  • Temperature control : Gradual heating to avoid side reactions.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad peak at δ 9–10 ppm). For example, reports NMR assignments for pyrazolone analogs, where substituent effects on chemical shifts validate regiochemistry .
  • IR : Detect carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and O–H vibrations (~3200–3500 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the fused indeno-pyrazolo-pyridine core .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer:

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). notes solubility challenges in aqueous media, necessitating HCl for dissolution .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Pyrazolone derivatives in show sensitivity to UV light, requiring amber vials for storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies may arise from impurities in starting materials or reaction kinetics. To address this:

  • Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, catalyst loading) as in ’s flow-chemistry optimization .
  • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Comparative Studies : Replicate methods from (HCl in water) and (condensation routes) to identify critical variables .

Q. What computational strategies predict the compound’s electronic properties and binding affinity for pharmacological targets?

Methodological Answer:

  • DFT Calculations : Model HOMO-LUMO gaps to assess reactivity. For pyrazolo-pyridines, ’s analogs show electron-withdrawing groups (e.g., fluorine) lower LUMO energy, enhancing bioactivity .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., kinases). Compare with ’s pyrazole-based inhibitors, where substituent positioning affects binding .

Q. How can crystallographic data resolve structural ambiguities in the fused indeno-pyrazolo-pyridine system?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : demonstrates how crystallography confirms Z/E isomerism in pyrazolone derivatives via dihedral angles and hydrogen-bonding networks .
  • Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury software) to detect polymorphs.

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Flow Chemistry : ’s continuous-flow system reduces batch variability and improves heat/mass transfer .
  • Process Analytical Technology (PAT) : Implement in-line UV or MS detectors for quality control.
  • Green Chemistry : Replace HCl with biodegradable ionic liquids (e.g., choline chloride-based) to enhance sustainability .

Q. How do substituents on the phenyl and hydroxyphenyl groups influence the compound’s photophysical properties?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure absorbance/emission maxima. For example, ’s spiro-indeno-pyridines show bathochromic shifts with electron-donating groups .
  • TD-DFT Simulations : Correlate experimental spectra with computed electronic transitions.

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